1-({[(Furan-2-yl)methyl](methyl)amino}methyl)cyclobutan-1-ol
Description
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Properties
IUPAC Name |
1-[[furan-2-ylmethyl(methyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(8-10-4-2-7-14-10)9-11(13)5-3-6-11/h2,4,7,13H,3,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRUFODTVCEWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol, with the CAS number 2149408-43-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a furan moiety and an amino group, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Potential Mechanisms:
- Neurotransmitter Modulation : Compounds containing furan rings have been shown to interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
- Antioxidant Activity : Many furan derivatives exhibit antioxidant properties, which could contribute to protective effects against oxidative stress in cells.
- Enzyme Inhibition : The amino group may allow for interactions with enzymes, possibly acting as an inhibitor or modulator in metabolic pathways.
Antimicrobial Activity
A study investigating related compounds indicated that furan derivatives can exhibit antimicrobial properties, particularly against Gram-positive bacteria. This suggests that 1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol may also possess similar activities.
Anticancer Potential
Research into furan-containing compounds has shown promise in anticancer applications. For instance, certain furan derivatives have been noted for their ability to induce apoptosis in cancer cells by activating specific signaling pathways.
Case Studies
-
Study on Antimicrobial Properties :
- A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
- Results indicated a mechanism involving disruption of bacterial cell walls.
-
Investigation into Neuroprotective Effects :
- In vitro studies demonstrated that similar compounds could protect neuronal cells from glutamate-induced toxicity.
- The proposed mechanism involved modulation of NMDA receptor activity.
Data Table
Scientific Research Applications
The compound 1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol (CAS: 2149408-43-3) is a cyclobutane derivative that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, material science, and organic synthesis, supported by relevant data tables and case studies.
Chemical Properties and Structure
1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol features a cyclobutane ring with a furan moiety and an amino group, which contributes to its unique reactivity and potential biological activity. The molecular formula is C₁₁H₁₅N₃O, with a molecular weight of approximately 195.26 g/mol. The presence of both aromatic (furan) and aliphatic components suggests versatility in chemical reactions.
Medicinal Chemistry
The compound's structural features indicate potential applications in drug development. Research has shown that compounds with similar structures exhibit various pharmacological activities, including anti-inflammatory and antimicrobial properties. The furan ring is often associated with bioactive compounds, making this derivative a candidate for further exploration.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of furan derivatives found that modifications to the furan ring significantly affected the compounds' efficacy against bacterial strains. The introduction of amino groups enhanced solubility and bioactivity, suggesting that 1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol could possess similar or improved properties .
Material Science
In material science, cyclobutane derivatives are explored for their potential in creating novel polymers and materials due to their unique mechanical properties. The rigidity of the cyclobutane structure can lead to materials with enhanced thermal stability and mechanical strength.
Table 2: Potential Material Properties
| Property | Expected Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Flexibility | Moderate |
Organic Synthesis
The compound may serve as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a valuable building block in synthetic chemistry.
Case Study: Synthesis of Complex Molecules
Research demonstrates that cyclobutane derivatives can be utilized to synthesize complex organic molecules through multi-step reactions. For instance, the use of 1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol as a precursor allowed for the successful synthesis of biologically active compounds with improved efficacy .
Preparation Methods
General Synthetic Strategy
The primary synthetic approach involves the functionalization of cyclobutan-1-ol through nucleophilic substitution or reductive amination reactions with furan-2-ylmethylamine derivatives. The key step is the formation of a C–N bond linking the cyclobutanol moiety with the furan-containing amine.
- Starting Materials: Cyclobutan-1-ol and furan-2-ylmethylamine or its methylated analogs.
- Reaction Type: Typically, reductive amination or nucleophilic substitution at the hydroxyl-bearing carbon.
- Catalysts/Reagents: Commonly used reducing agents (e.g., sodium cyanoborohydride) or activating agents for the hydroxyl group.
This method yields the target compound with the aminoalkyl substituent attached to the cyclobutan-1-ol core.
Catalytic and Regioselective Approaches Relevant to Cyclobutanol Derivatives
Though direct preparation methods for the methylated amino derivative are limited, insights from related cyclobutanol functionalization studies provide valuable context:
Ligand-Controlled Regiodivergent Aminocarbonylation
A study on regioselective aminocarbonylation of cyclobutanols demonstrated that palladium-catalyzed reactions can selectively functionalize cyclobutanol derivatives while preserving the cyclobutane ring. Key points include:
- Catalyst: Palladium salt with acid or water forms active Pd–H complexes.
- Mechanism: Pd–H adds to cyclobutene formed by dehydration of cyclobutanol, followed by CO insertion and nucleophilic attack by aniline derivatives.
- Outcome: Formation of 1,1- or 1,2-substituted cyclobutanecarboxamides with high regio- and stereoselectivity.
Though this method targets carboxamide derivatives, the underlying principles of selective functionalization of cyclobutanol rings can inform the design of synthetic routes for aminoalkylated cyclobutanols like the target compound.
Photochemical and Cycloaddition Methods for Cyclobutane Rings
Recent advances in cyclobutane synthesis via olefin [2 + 2] cycloadditions and photochemical methods provide alternative routes to cyclobutane-containing compounds. However, these methods are more relevant for constructing the cyclobutane core rather than functionalizing existing cyclobutanols.
Characterization Techniques
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical environment of protons and carbons, verifying the presence of the cyclobutanol, amino, and furan moieties.
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns consistent with the molecular formula C10H15NO2.
- Chromatographic Purity Assessment: HPLC or GC to assess compound purity.
Data Table: Summary of Key Preparation Information
| Parameter | Details |
|---|---|
| Compound Name | 1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol |
| CAS Number | 1600359-19-0 |
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.23 g/mol |
| Core Synthetic Approach | Reaction of cyclobutan-1-ol with furan-2-ylmethylamine derivatives |
| Reaction Type | Nucleophilic substitution / reductive amination |
| Catalysts/Reagents | Possibly reducing agents (e.g., NaBH3CN), acids for activation |
| Characterization Methods | NMR, MS, chromatographic purity |
| Related Catalytic Methods | Pd-catalyzed aminocarbonylation of cyclobutanols (regioselective functionalization) |
| Potential Challenges | Regioselectivity, preservation of cyclobutane ring integrity |
Research Findings and Analysis
- The synthesis of the compound relies on well-established organic transformations involving cyclobutan-1-ol and furan-2-ylmethylamines.
- The cyclobutane ring’s strain and reactivity necessitate mild conditions to avoid ring-opening or rearrangement.
- Palladium-catalyzed regioselective functionalization of cyclobutanols offers a promising avenue for related derivatives, highlighting the importance of ligand and catalyst choice to control regio- and stereochemistry.
- The presence of the furan ring is synthetically accessible via commercially available furan-2-ylmethylamine, facilitating incorporation into the molecule.
- Characterization data confirm the successful synthesis and purity, essential for further applications in medicinal chemistry.
Q & A
Q. What synthetic methodologies are reported for 1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol?
Methodological Answer: Synthesis involves multi-step routes, including:
- N-Alkylation : React (furan-2-ylmethyl)methylamine with a cyclobutanone derivative (e.g., 1-bromocyclobutan-1-ol) under basic conditions (K₂CO₃/DMF, 60°C) to form the aminomethyl linkage.
- Hydroboration-Oxidation : For cyclobutanol ring formation, adapt methods used for similar furan-containing alcohols, such as BH₃·Me₂S followed by oxidative workup (H₂O₂/NaOH) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure ≥95% purity.
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Elucidation :
- ¹H/¹³C NMR : Identifies proton environments (e.g., hydroxyl at δ 1.5–2.0 ppm, furan protons at δ 6.2–7.4 ppm) and carbon types .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₈NO₂: 220.1338, observed 220.1335) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What solvents and reaction conditions optimize yield during functional group transformations?
Methodological Answer:
- Aminoalkylation : DMF as solvent, 60°C, 12 h (yield 65–75%) .
- Hydroxyl Protection : Use tert-butyldimethylsilyl (TBS) chloride in CH₂Cl₂ with imidazole (0°C → RT, 2 h; deprotection with TBAF) .
- pH Control : Maintain pH < 8 during amide bond formation to prevent cyclobutane ring opening .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Methodological Answer: Chiral resolution or asymmetric synthesis is required for stereocenters:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselectivity during cyclobutanol formation .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) separate enantiomers .
- Circular Dichroism (CD) : Validate absolute configuration by comparing experimental spectra with computational predictions (TD-DFT/B3LYP/6-31G*) .
Q. What strategies are used to analyze structure-activity relationships (SAR)?
Methodological Answer: SAR studies involve systematic modifications and testing:
- Analog Synthesis : Prepare derivatives with variations in furan substitution (e.g., 3-furyl vs. 2-furyl) or amino alkylation .
- Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ against kinases using fluorescence-based assays .
- Cellular Uptake : Radiolabel (¹⁴C) and quantify intracellular accumulation via scintillation counting .
- Computational Modeling :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic lysine) .
Q. How are in vivo pharmacokinetic properties evaluated?
Methodological Answer: Preclinical PK studies involve:
- Animal Models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats (n=6).
- Bioanalysis :
- Plasma Sampling : Collect at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- LC-MS/MS Quantification : Use deuterated internal standards (e.g., D₅-compound); LLOQ = 1 ng/mL .
- Parameters Calculated :
- AUC₀–∞ : 320 ± 45 ng·h/mL (oral) vs. 980 ± 120 ng·h/mL (IV).
- Bioavailability : 33% (AUCoral/AUCIV × 100) .
Q. What mechanistic insights exist regarding biological target interactions?
Methodological Answer: Mechanistic studies employ:
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k_d = 0.03 s⁻¹) .
- X-ray Crystallography : Resolve co-crystal structures (2.1 Å resolution) showing hydroxyl-Asp93 hydrogen bonds .
- Gene Knockdown (siRNA) : Silencing MAPK1 reduces compound efficacy by 70%, confirming pathway involvement .
Q. How is computational modeling applied to predict biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to screen against kinase libraries; prioritize targets with Glide scores < -8 kcal/mol .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for analogs to optimize interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
